![molecular formula C17H18ClN3S B11468594 1-(2-Chlorophenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione](/img/structure/B11468594.png)
1-(2-Chlorophenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione
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Overview
Description
- Its structure features a triazinane ring system with a thione (sulfur) group and substituents on the phenyl rings.
- Although not widely studied, it has potential applications due to its unique structure.
1-(2-Chlorophenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione: .
Preparation Methods
- Unfortunately, detailed synthetic routes and industrial production methods for this compound are scarce in the literature.
- researchers have synthesized related compounds using various methods, including cyclization reactions and amide bond formation .
Chemical Reactions Analysis
Reactivity: The compound may undergo reactions typical of amides, such as hydrolysis and substitution.
Common Reagents: Acidic or basic conditions for hydrolysis, and nucleophiles for substitution.
Major Products: Hydrolysis would yield the corresponding carboxylic acid and the amine, while substitution reactions could lead to various derivatives.
Scientific Research Applications
Medicinal Chemistry: Although not extensively explored, its structural features suggest potential as a drug scaffold.
Biology: Investigate its interactions with biological targets (e.g., enzymes, receptors).
Industry: Explore its use in materials science or catalysis.
Mechanism of Action
- Unfortunately, specific mechanisms remain elusive. Further research is needed to elucidate how it interacts with cellular components.
Comparison with Similar Compounds
Similar Compounds: Other triazinane derivatives, such as N-(2-ethyloctanoyl)urea , share structural features.
Uniqueness: Its combination of a chlorophenyl group, phenylethyl side chain, and thione functionality sets it apart.
Properties
Molecular Formula |
C17H18ClN3S |
---|---|
Molecular Weight |
331.9 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione |
InChI |
InChI=1S/C17H18ClN3S/c18-15-8-4-5-9-16(15)21-13-20(12-19-17(21)22)11-10-14-6-2-1-3-7-14/h1-9H,10-13H2,(H,19,22) |
InChI Key |
GQHNTNCWIKHICE-UHFFFAOYSA-N |
Canonical SMILES |
C1NC(=S)N(CN1CCC2=CC=CC=C2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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